Zofenoprilat-d5
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Overview
Description
Zofenoprilat-d5 is an active metabolite of Zofenopril, which is an angiotensin-converting enzyme inhibitor. This compound is used primarily in research settings and is known for its antioxidant properties. It plays a significant role in increasing calcium cycling of the sarcoplasmic reticulum and enhancing active calcium uptake into the sarcoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. The process typically starts with the preparation of Zofenopril, followed by the introduction of deuterium atoms through specific chemical reactions. The synthetic route involves multiple steps, including esterification, hydrolysis, and deuterium exchange reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Zofenoprilat-d5 undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound is prone to oxidative degradation, forming disulfides.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization reactions
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Regeneration of the thiol group.
Substitution: Derivatized products such as zofenoprilat-p-bromophenacyl bromide
Scientific Research Applications
Zofenoprilat-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zofenopril and its metabolites.
Biology: Studied for its role in calcium cycling and its effects on the sarcoplasmic reticulum.
Medicine: Investigated for its potential therapeutic effects as an angiotensin-converting enzyme inhibitor.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug metabolism studies.
Mechanism of Action
Zofenoprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Captopril
- Enalaprilat
- Ramiprilat
- Lisinopril
- Fosinoprilat
- Ceronapril
Uniqueness
Zofenoprilat-d5 is unique due to its deuterium-labeled structure, which makes it a valuable tool in pharmacokinetic and metabolic studies. Compared to other angiotensin-converting enzyme inhibitors, this compound has a higher lipophilicity, which may enhance its absorption and distribution in the body. Additionally, its antioxidant properties and ability to enhance calcium cycling distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-QBORCZMVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](N(C2)C(=O)[C@H](C)CS)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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